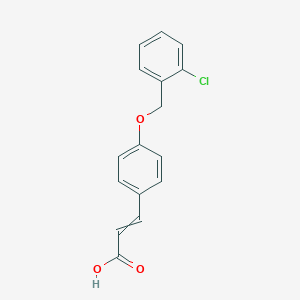

(E)-3-(4-((2-Chlorobenzyl)oxy)phenyl)acrylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(4-((2-Chlorobenzyl)oxy)phenyl)acrylic acid, also known as E-3-CBA, is a compound found naturally in plants, fungi, and bacteria. It is a colorless solid with a molecular weight of 249.6 g/mol and a melting point of 179-180 °C. E-3-CBA has been studied for its potential applications in scientific research, due to its unique properties.

Scientific Research Applications

Optoelectronic Properties and Synthesis Strategies

Optoelectronic Properties : A study on 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid, a compound with structural similarities, revealed its potential as a nonlinear optical material. The work assessed its structural, optoelectronic, and thermodynamic properties, suggesting its utility in dye-sensitized solar cells (DSSC) and other optoelectronic applications (Fonkem et al., 2019).

Corrosion Inhibition : Research on (E)-3-(4-((1H-imidazol-1-yl)methyl)Phenyl)acrylic acid demonstrated its ability to form self-assembled films on iron surfaces, showcasing significant protection against iron corrosion. This study highlights the molecule's potential in creating protective coatings for metal surfaces (Zhang Zhe et al., 2009).

Synthesis and Pharmacophore Studies : Compounds containing the acrylic acid moiety, such as (E)-3-(4-(substituted)-phenyl)acrylic acids, have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines, including HepG2 and NCI tumor cell lines. These studies contribute to understanding the structure-activity relationship in drug design, particularly in cancer therapeutics (Abdel-Atty et al., 2014).

Palladium-Catalyzed Copolymerization : Ethylene-co-acrylic acid copolymers, produced through a palladium-catalyzed process, exhibit improved control over microstructures and material properties. This method addresses the limitations of traditional radical polymerization, suggesting applications in developing advanced polymeric materials with specific functional properties (Dai & Chen, 2018).

Liquid Crystalline Polymers : Studies on acrylate-containing polymers reveal their potential in creating liquid crystalline materials with specific phase behaviors and electro-optical properties, suitable for applications in displays and other optoelectronic devices (Tsai et al., 1994).

properties

IUPAC Name |

(E)-3-[4-[(2-chlorophenyl)methoxy]phenyl]prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClO3/c17-15-4-2-1-3-13(15)11-20-14-8-5-12(6-9-14)7-10-16(18)19/h1-10H,11H2,(H,18,19)/b10-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAPYHVXKEHLZQP-JXMROGBWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=CC(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)COC2=CC=C(C=C2)/C=C/C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(4-((2-Chlorobenzyl)oxy)phenyl)acrylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6,8-dimethyl-4-[(2-phenylethyl)amino]quinoline-3-carboxylate](/img/structure/B362906.png)

![Ethyl 6-chloro-4-[(3-hydroxyphenyl)amino]quinoline-3-carboxylate](/img/structure/B362915.png)

![5-Methyl-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B362918.png)

![4-[(4-Oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)methyl]benzoic acid](/img/structure/B362925.png)

![7-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B362935.png)

![2-(5-{3-nitrophenyl}-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)butanoic acid](/img/structure/B362937.png)

![Ethyl 7-(3-methoxyphenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B362946.png)

![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B362970.png)